molecular formula C19H13BrINO5 B11691312 5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-

5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-

Cat. No.: B11691312
M. Wt: 542.1 g/mol
InChI Key: WXKMICCDWXZBNM-NVNXTCNLSA-N
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Description

4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE is a complex organic compound that features a combination of bromine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Addition of the iodophenyl group: This can be done via an iodination reaction using iodine or an iodinating agent.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

    Continuous flow reactors: for efficient heat and mass transfer.

    Automated control systems: to monitor and adjust reaction parameters.

    Purification techniques: such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Corresponding oxides and hydroxyl derivatives.

    Reduction products: Reduced forms of the compound with hydrogenated functional groups.

    Substitution products: Compounds with substituted functional groups replacing bromine or iodine.

Scientific Research Applications

4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can influence.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE
  • **4-{[(4Z)-2-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE
  • **4-{[(4Z)-2-(4-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE

Uniqueness

The uniqueness of 4-{[(4Z)-2-(4-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE lies in its specific combination of bromine, iodine, and methoxy functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H13BrINO5

Molecular Weight

542.1 g/mol

IUPAC Name

[4-[(Z)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-iodo-6-methoxyphenyl] acetate

InChI

InChI=1S/C19H13BrINO5/c1-10(23)26-17-14(21)7-11(9-16(17)25-2)8-15-19(24)27-18(22-15)12-3-5-13(20)6-4-12/h3-9H,1-2H3/b15-8-

InChI Key

WXKMICCDWXZBNM-NVNXTCNLSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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